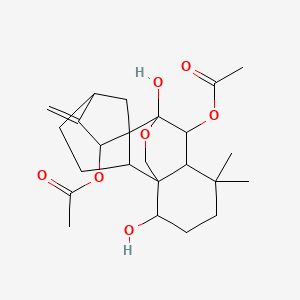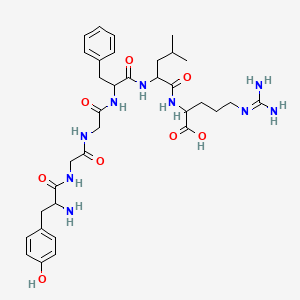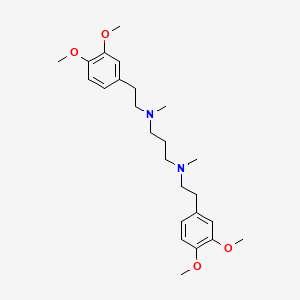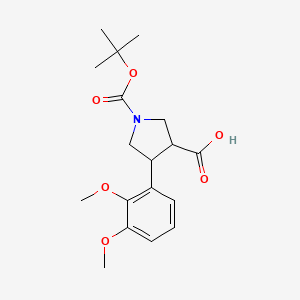
8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxycarbonyl, acetyl, phthalimido, and benzyl groups. These functional groups contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the protection of hydroxyl groups on the glucopyranosyl moiety using acetyl groups. This is followed by the introduction of the phthalimido group to protect the amino group. The methoxycarbonyl group is then introduced to the octyl chain, and the benzyl group is added to the glucopyranosyl moiety. The final step involves the deprotection of the acetyl and phthalimido groups to yield the desired compound .
Análisis De Reacciones Químicas
8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Hydrolysis: The acetyl and phthalimido groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl and amino groups
Aplicaciones Científicas De Investigación
8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: It serves as a probe for studying glycosylation processes and interactions between carbohydrates and proteins.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a glycosylation inhibitor in cancer treatment.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of bioactive compounds
Mecanismo De Acción
The mechanism of action of 8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit glycosylation by blocking the activity of glycosyltransferases, enzymes responsible for the addition of sugar moieties to proteins and lipids. This inhibition can disrupt cellular processes such as cell signaling, adhesion, and immune response .
Comparación Con Compuestos Similares
8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside can be compared with similar compounds such as:
8-Methoxycarbonyloctyl-3-O-benzyl-2,2’-dideoxy-2,2’-diphthalimido-3’,4’,6-tri-O-acetyl-b-cellobiose: This compound shares a similar structure but differs in the positioning of the benzyl and phthalimido groups
8-Methoxycarbonyloctyl 2-deoxy-2-phthalimido-3-O-benzyl-4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-b-D-glucopyranoside: This compound has a similar glucopyranosyl moiety but differs in the substitution pattern and protecting groups
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Propiedades
Fórmula molecular |
C51H58N2O18 |
|---|---|
Peso molecular |
987.0 g/mol |
Nombre IUPAC |
methyl 9-[5-[4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-3-(1,3-dioxoisoindol-2-yl)-6-(hydroxymethyl)-4-phenylmethoxyoxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C51H58N2O18/c1-29(55)65-28-38-43(67-30(2)56)45(68-31(3)57)41(53-48(61)35-22-15-16-23-36(35)49(53)62)51(70-38)71-42-37(26-54)69-50(64-25-17-8-6-5-7-12-24-39(58)63-4)40(44(42)66-27-32-18-10-9-11-19-32)52-46(59)33-20-13-14-21-34(33)47(52)60/h9-11,13-16,18-23,37-38,40-45,50-51,54H,5-8,12,17,24-28H2,1-4H3 |
Clave InChI |
URCGXQQSVGCWTE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCCCCCCCCC(=O)OC)CO)N6C(=O)C7=CC=CC=C7C6=O)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


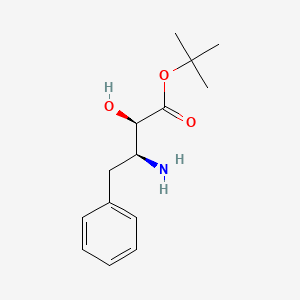
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)
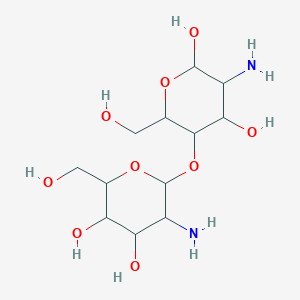
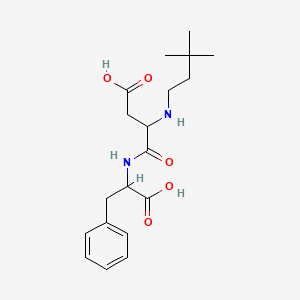
![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
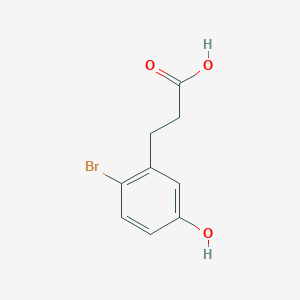
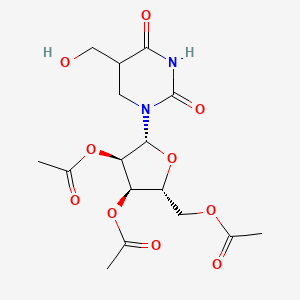
![1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
![2,3,14-trihydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12325287.png)
